![molecular formula C8H15ClN4O B1381080 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride CAS No. 1803580-93-9](/img/structure/B1381080.png)
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride
Descripción general
Descripción
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is a chemical compound that belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. This particular compound has a methyl group attached to the third position of the oxadiazole ring and a piperazine ring attached to the methyl group via a methylene bridge. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde.
Reaction Steps:
Formation of 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde: This can be achieved by reacting 3-methyl-1,2,4-oxadiazole with an appropriate aldehyde source under acidic conditions.
Formation of the Methylene Bridge: The aldehyde group is then converted to a methylene bridge by reacting with a suitable reagent such as a Grignard reagent or an organolithium compound.
Attachment of Piperazine: The resulting compound is then reacted with piperazine to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion of starting materials to the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert functional groups within the compound, such as converting nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted oxadiazoles and piperazines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. The piperazine ring, being a versatile scaffold, can interact with various biological targets, influencing pathways related to disease processes.
Comparación Con Compuestos Similares
1,2,4-Oxadiazoles: These compounds share the same heterocyclic structure but may have different substituents.
Piperazines: Piperazine derivatives with different substituents on the ring.
Oxadiazole-Piperazine Hybrids: Other compounds that combine oxadiazole and piperazine rings in different configurations.
Uniqueness: 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the piperazine ring. This combination provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWNKCVSUXMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



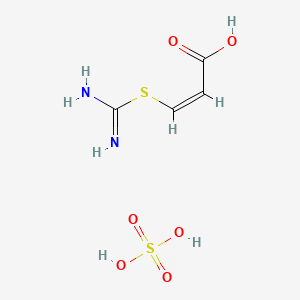
![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
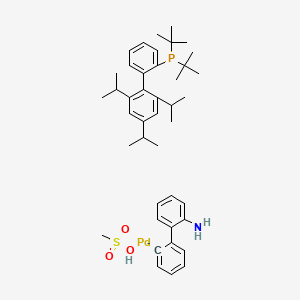
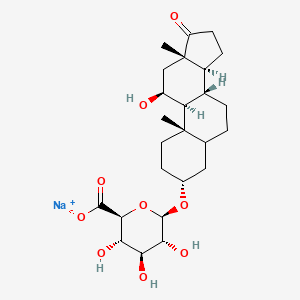
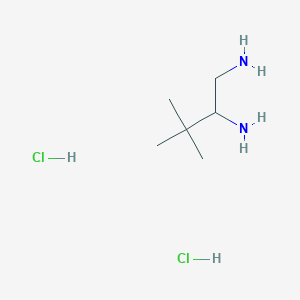



![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
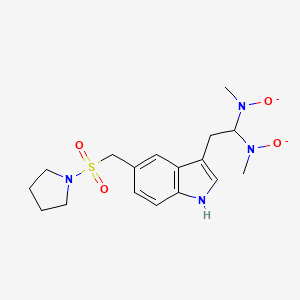
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

